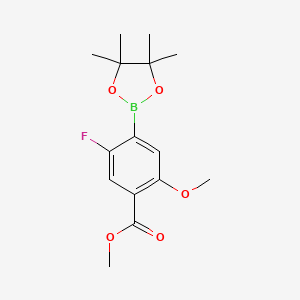

Methyl-5-Fluor-2-methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a specialized organic compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a boronic ester group, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds makes it a versatile reagent for constructing molecular frameworks.

Biology: Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is employed in biological studies to label and track biomolecules. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine: The compound serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases. Its derivatives are explored for their potential therapeutic effects.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and electronic devices. Its unique properties contribute to the development of innovative products.

Wirkmechanismus

Target of Action

It is known that this compound is a boric acid ester intermediate with benzene rings , which suggests it may interact with biological targets that have affinity for such structures.

Mode of Action

This group is often involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biochemische Analyse

Biochemical Properties

They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

Boronic esters are known to undergo various transformations, including protodeboronation . This process involves the removal of the boron moiety, which can be catalyzed by various enzymes .

Temporal Effects in Laboratory Settings

Boronic esters are generally stable and can be used in long-term studies .

Metabolic Pathways

Boronic esters are known to interact with various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. The reaction conditions often require the use of palladium catalysts and suitable bases to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and real-time monitoring technologies helps in maintaining the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is known to undergo various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with aryl halides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

Substitution Reactions: The presence of the boronic ester group allows for nucleophilic substitution reactions, leading to the formation of various functionalized products.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the fluorine atom present in Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, making it less reactive in certain cross-coupling reactions.

Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar structure but lacks the fluorine atom, which affects its reactivity and selectivity in reactions.

Uniqueness: Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate stands out due to the presence of the fluorine atom, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high efficiency and precision.

Biologische Aktivität

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1084953-16-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is C15H20BFO5 with a molecular weight of 310.13 g/mol. The compound features a fluorinated aromatic system and a boron-containing moiety that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against various strains of bacteria have been reported to range from 4–8 μg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium species .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 4–8 |

| Mycobacterium smegmatis | 4–8 |

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar derivatives have shown:

- Inhibition of cell proliferation in various cancer cell lines with IC50 values indicating significant potency. For instance, compounds in this class have demonstrated IC50 values as low as 0.126μM against breast cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-Negative) | 0.126 |

| MCF7 | 17.02 |

The proposed mechanisms for the biological activity of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include:

- Inhibition of key enzymes involved in bacterial cell wall synthesis.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

- Interaction with matrix metalloproteinases (MMPs) which are implicated in cancer metastasis .

Case Studies

A recent study evaluated the pharmacokinetics and toxicity profiles of related compounds in vivo:

- Toxicity Assessment : Compounds were administered at high doses (800 mg/kg) to assess safety profiles with acceptable toxicity observed .

| Parameter | Value |

|---|---|

| Cmax | 592±62 mg/mL |

| t1/2 | >12 h |

Eigenschaften

IUPAC Name |

methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-8-12(19-5)9(7-11(10)17)13(18)20-6/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJZKGIGBWJTQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.